molecular formula C9H10Cl2N4 B581879 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine CAS No. 1313026-86-6

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine

Cat. No.: B581879
CAS No.: 1313026-86-6
M. Wt: 245.107
InChI Key: CAZPSBRBADZWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is a chemical compound with the molecular formula C9H10Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine typically involves the chlorination of a purine derivative. One common method includes the reaction of 9-isopropyl-8-methyl-9H-purine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2,6-diamino derivative of the original compound .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atoms at the 2 and 6 positions make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of nucleic acid functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-9-isopropyl-8-methyl-9H-purine is unique due to the presence of both isopropyl and methyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. These structural features make it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-8-methyl-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4/c1-4(2)15-5(3)12-6-7(10)13-9(11)14-8(6)15/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZPSBRBADZWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.